NHI-2
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Overview
Description
Scientific Research Applications
NHI 2 has several scientific research applications, including:
Future Directions
Mechanism of Action
Target of Action
NHI-2, also known as Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate, is a potent inhibitor of Lactate Dehydrogenase A (LDH-A) . LDH-A is a key enzyme necessary to sustain glycolysis, the major pathway used by many cancer cells for cell growth and proliferation .
Mode of Action
This compound interacts with LDH-A, reducing its activity and thereby disrupting the glycolytic pathway . This interaction leads to a decrease in lactate production, a key component of the Warburg effect observed in many cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is glycolysis . By inhibiting LDH-A, this compound disrupts this pathway, leading to a reduction in lactate production. This can have downstream effects on the energy production and survival of cancer cells, particularly those that rely heavily on glycolysis for their energy needs .
Pharmacokinetics
This suggests that it may have good bioavailability, allowing it to effectively reach and interact with its target, LDH-A .
Result of Action
The inhibition of LDH-A by this compound leads to a reduction in lactate production in cells . This can inhibit the growth of cancer cells, particularly those that rely on glycolysis for energy production . For instance, this compound has been shown to inhibit the growth of pancreatic cancer LPC006 and PANC-1 cells .
Action Environment
The efficacy of this compound can be influenced by the environment within the cell. For example, this compound has been shown to be more effective under hypoxic conditions, which are often present within tumors . This is likely due to the reliance of cancer cells on glycolysis under these conditions, making them more susceptible to LDH-A inhibition .
Biochemical Analysis
Biochemical Properties
NHI-2 plays a significant role in biochemical reactions, particularly in the context of cancer metabolism. It interacts with LDH-A, an enzyme that catalyzes the conversion of lactate and NAD+ to pyruvate and NADH in the final step of anaerobic glycolysis . This interaction inhibits the enzyme, thereby reducing lactate production, a hallmark of cancer cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering metabolic pathways. Specifically, this compound has been shown to inhibit cell growth in pancreatic cancer LPC006 and PANC-1 cells and enhance the antiproliferative effects of Gemcitabine . It also caused apoptosis in colon cancer HCT116 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with LDH-A, leading to enzyme inhibition . This interaction disrupts the normal function of LDH-A, leading to a decrease in lactate production and changes in cellular metabolism .
Temporal Effects in Laboratory Settings
Over time, this compound continues to exhibit its inhibitory effects on LDH-A, leading to sustained alterations in cellular metabolism
Metabolic Pathways
This compound is involved in the glycolysis pathway, where it interacts with the enzyme LDH-A . By inhibiting LDH-A, this compound disrupts the conversion of lactate to pyruvate, thereby affecting the overall flux of the glycolysis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NHI 2 involves several steps, starting with the preparation of the indole core. The key steps include:
Formation of the indole core: This is typically achieved through a Fischer indole synthesis or a similar method.
Introduction of the trifluoromethyl group: This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of NHI 2 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
NHI 2 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
NHI 2 is unique among LDHA inhibitors due to its high cell permeability and potent anti-glycolytic activity. Similar compounds include:
FX11: Another LDHA inhibitor with similar anti-glycolytic properties.
Sodium oxamate: A less potent LDHA inhibitor that also reduces lactate production.
Stiripentol: An LDHA inhibitor with additional effects on other metabolic pathways.
NHI 2 stands out due to its higher potency and cell permeability, making it a more effective tool for studying glycolysis and developing cancer therapies .
Properties
IUPAC Name |
methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c1-24-16(22)15-9-12-13(17(18,19)20)7-11(8-14(12)21(15)23)10-5-3-2-4-6-10/h2-9,23H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPFWRWCZNXINO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2N1O)C3=CC=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.